molecular formula C12H10N2O3 B13626425 5-(2-Methoxyphenyl)pyrimidine-2-carboxylic acid

5-(2-Methoxyphenyl)pyrimidine-2-carboxylic acid

Cat. No.: B13626425
M. Wt: 230.22 g/mol
InChI Key: GJCDLRWDGKOEAN-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)pyrimidine-2-carboxylic acid is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxyphenyl)pyrimidine-2-carboxylic acid typically involves the reaction of 2-methoxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate to form 2-methoxyphenylpyrimidine. This intermediate is then subjected to hydrolysis to yield the desired carboxylic acid. The reaction conditions often include refluxing in ethanol or methanol and using a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyphenyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Methoxyphenyl)pyrimidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methoxyphenyl)pyrimidine-2-carboxylic acid
  • 2-Methoxypyrimidine-5-carboxylic acid
  • 2-(2-(Diethylamino)ethoxy)-5-methoxyphenyl analogs

Uniqueness

5-(2-Methoxyphenyl)pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

5-(2-methoxyphenyl)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c1-17-10-5-3-2-4-9(10)8-6-13-11(12(15)16)14-7-8/h2-7H,1H3,(H,15,16)

InChI Key

GJCDLRWDGKOEAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN=C(N=C2)C(=O)O

Origin of Product

United States

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